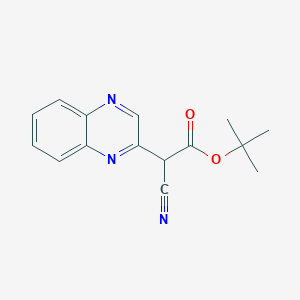

Tert-butyl 2-cyano-2-quinoxalin-2-ylacetate

Description

Tert-butyl 2-cyano-2-quinoxalin-2-ylacetate is a synthetic organic compound featuring a quinoxaline core substituted with a cyano group and a tert-butyl acetate moiety. Quinoxaline derivatives are heteroaromatic systems known for their electron-deficient nature, making them valuable in pharmaceuticals, agrochemicals, and materials science. This compound is likely utilized as an intermediate in the synthesis of more complex molecules, leveraging its unique electronic and steric properties .

Properties

IUPAC Name |

tert-butyl 2-cyano-2-quinoxalin-2-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-15(2,3)20-14(19)10(8-16)13-9-17-11-6-4-5-7-12(11)18-13/h4-7,9-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTSTUNOPIOPOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-cyano-2-quinoxalin-2-ylacetate typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the transesterification of β-keto esters, which is a useful transformation in organic synthesis. This process can be carried out using various catalysts and under different reaction conditions to achieve high yields .

Industrial Production Methods

Industrial production of tert-butyl 2-cyano-2-quinoxalin-2-ylacetate may involve large-scale transesterification processes, utilizing commercially available methyl and ethyl esters as starting materials. The reaction conditions are optimized to ensure minimal environmental impact and high efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyano-2-quinoxalin-2-ylacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.

Reduction: Reduction reactions can convert it into different quinoxaline-based compounds.

Substitution: It can undergo substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which have significant applications in medicinal chemistry and other fields .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Tert-butyl 2-cyano-2-quinoxalin-2-ylacetate has been investigated for its potential as an anticancer agent. Compounds with similar structures have shown promise in inhibiting specific kinases associated with cancer progression. For example, certain cyanoquinoline derivatives have been identified as inhibitors of Tpl-2 kinase, which plays a role in inflammatory diseases and cancer . The inhibition of this kinase could lead to reduced tumor growth and improved therapeutic outcomes in cancers such as leukemia and colon cancer .

1.2 Anti-inflammatory Properties

The compound's structural analogs have demonstrated anti-inflammatory effects by modulating pathways involved in inflammatory responses. Studies indicate that related compounds can inhibit TNF-alpha production and signaling, which are crucial in conditions like rheumatoid arthritis . This suggests that tert-butyl 2-cyano-2-quinoxalin-2-ylacetate may also possess similar properties.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of compounds similar to tert-butyl 2-cyano-2-quinoxalin-2-ylacetate:

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-2-quinoxalin-2-ylacetate involves its interaction with molecular targets and pathways in biological systems. Quinoxaline derivatives exert their effects through various mechanisms, including inhibition of enzymes, interaction with DNA, and modulation of cellular pathways. These interactions lead to the compound’s biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Tert-Butyl Esters

The tert-butyl group is a common protecting group in organic synthesis. Key comparisons include:

Unlike tert-butyl alcohol, which reacts violently with acids and metals, the ester form mitigates such hazards but may still hydrolyze under extreme conditions .

Enzyme Interaction Profiles

Tert-butyl-containing compounds like 2(3)-tert-butyl-4-hydroxyanisole (BHA) induce glutathione S-transferase (GST) and epoxide hydratase activities, enhancing detoxification of mutagenic metabolites (e.g., benzo(a)pyrene oxides) . Notably:

| Compound | GST Activity Induction (Fold) | Epoxide Hydratase Induction (Fold) | Species |

|---|---|---|---|

| BHA (dietary) | 5–10× | 11× | CD-1 mice |

| Ethoxyquin | Moderate | Not reported | Rodents |

| Target compound | Unknown | Unknown | N/A |

The quinoxaline moiety may confer unique binding interactions with enzymes or receptors, distinguishing it from simpler tert-butyl derivatives .

Biological Activity

Tert-butyl 2-cyano-2-quinoxalin-2-ylacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms, and research findings, supported by data tables and case studies.

- Molecular Formula : C15H15N3O2

- Molecular Weight : 269.304 g/mol

- Structure : The compound belongs to the quinoxaline class, characterized by a bicyclic structure that contributes to its biological properties.

Biological Activity Overview

Tert-butyl 2-cyano-2-quinoxalin-2-ylacetate has been shown to exhibit various biological activities, including:

- Antimicrobial Activity : Quinoxaline derivatives are known for their antibacterial and antifungal properties. Studies have indicated that this compound can inhibit the growth of certain pathogens.

- Anticancer Potential : Research has demonstrated that quinoxaline derivatives can induce apoptosis in cancer cells through various mechanisms, including DNA interaction and enzyme inhibition.

- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, although specific mechanisms need further elucidation.

The biological effects of tert-butyl 2-cyano-2-quinoxalin-2-ylacetate can be attributed to its interaction with molecular targets in biological systems:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- DNA Interaction : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Cell Signaling Modulation : By influencing signaling pathways, it may alter cell proliferation and survival rates.

Case Studies

-

Antibacterial Activity :

- A study evaluated the antibacterial efficacy of various quinoxaline derivatives, including tert-butyl 2-cyano-2-quinoxalin-2-ylacetate. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

- Anticancer Activity :

- Anti-inflammatory Effects :

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tert-butyl 2-cyano-2-quinoxalin-2-ylacetate, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach, starting with the condensation of quinoxaline derivatives with cyanoacetate intermediates. Key steps include esterification under acidic or basic conditions and subsequent functionalization of the quinoxalin-2-yl group. Yield optimization can be achieved using continuous flow reactors to enhance reaction homogeneity and reduce side products, followed by purification via fractional crystallization or column chromatography .

Q. Which analytical techniques are most effective for characterizing Tert-butyl 2-cyano-2-quinoxalin-2-ylacetate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the ester and nitrile functionalities. Infrared (IR) spectroscopy identifies characteristic stretches (e.g., C≡N at ~2200 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (MS) validates molecular weight. X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How does the tert-butyl group influence steric and electronic effects in cross-coupling reactions involving this compound?

- Methodological Answer : The tert-butyl group introduces steric bulk, which can hinder nucleophilic attack at the ester carbonyl while directing electrophilic substitution to the electron-deficient quinoxaline ring. Computational modeling (e.g., DFT calculations) can predict regioselectivity, complemented by experimental validation using substituent-directed metal-catalyzed couplings (e.g., Suzuki-Miyaura) .

Q. What experimental strategies mitigate decomposition of Tert-butyl 2-cyano-2-quinoxalin-2-ylacetate under acidic or oxidative conditions?

- Methodological Answer : Decomposition pathways (e.g., ester hydrolysis or nitrile oxidation) can be minimized by:

- Conducting reactions in anhydrous solvents (e.g., THF, DMF) with inert atmospheres.

- Adding stabilizing agents like radical scavengers (e.g., BHT) for oxidative conditions.

- Adjusting pH using buffered systems (e.g., phosphate buffer at pH 7) for aqueous-phase reactions.

Stability studies via accelerated aging under controlled conditions (temperature, humidity) paired with HPLC monitoring are recommended .

Q. How can this compound serve as a precursor in drug delivery systems, and what methodological challenges arise?

- Methodological Answer : The tert-butyl ester acts as a protecting group, enabling controlled release of active metabolites (e.g., carboxylic acids) via enzymatic or pH-sensitive cleavage. Challenges include:

- Designing hydrogels or micelles that retain the compound until target delivery.

- Quantifying release kinetics using fluorescence tagging or LC-MS.

- Ensuring biocompatibility through cytotoxicity assays (e.g., MTT on cell lines) .

Q. What mechanistic insights explain contradictions in reported reactivity of the nitrile group under nucleophilic conditions?

- Methodological Answer : Discrepancies may arise from solvent polarity (e.g., DMSO vs. toluene) or competing reaction pathways. Systematic studies using kinetic isotope effects (KIEs) or in-situ IR can track nitrile conversion. For example, cyanide displacement by amines may proceed via a tetrahedral intermediate, with steric hindrance from the tert-butyl group slowing kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.